An In-Depth Technical Guide to Tetra(ethylene glycol) Diacrylate (TEGDA) Monomer for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Tetra(ethylene glycol) Diacrylate (TEGDA) Monomer for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of tetra(ethylene glycol) diacrylate (TEGDA), a versatile monomer widely utilized in the fields of polymer chemistry, materials science, and drug delivery. This document is intended for researchers, scientists, and professionals involved in drug development and related areas.
Core Properties of TEGDA Monomer
Tetra(ethylene glycol) diacrylate, often abbreviated as TEGDA, is a key crosslinking monomer known for its flexibility and reactivity.[1] Its molecular structure features a tetraethylene glycol core functionalized with acrylate groups at both ends, which enables efficient crosslinking upon exposure to stimuli like UV radiation.[1]
Chemical Structure
The chemical structure of TEGDA is central to its functionality, providing a flexible spacer and two reactive acrylate groups for polymerization.
Chemical Name: 2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate
SMILES: C=CC(=O)OCCOCCOCCOCCOC(=O)C=C
InChI: InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2
Quantitative Data Summary
The following table summarizes the key quantitative properties of the TEGDA monomer.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₇ |
| Molecular Weight | 302.32 g/mol |
| CAS Number | 17831-71-9 |
| Appearance | Pale yellow liquid |
| Density | 1.11 g/mL at 25 °C |
| Boiling Point | 381.5°C at 760 mmHg |
| Flash Point | >110°C |
| Solubility in Water | Insoluble |
| Refractive Index | 1.461 |
| Viscosity | 10 - 20 cPs |
Synthesis and Polymerization
TEGDA is typically synthesized through the esterification of tetraethylene glycol with acrylic acid or its derivatives.[1] The reaction conditions, catalysts, and purification processes are carefully controlled to achieve high purity and yield.[1]
General Synthesis Workflow
The synthesis of TEGDA-based materials, such as hydrogels for drug delivery, follows a general workflow that involves the polymerization of the TEGDA monomer in the presence of a photoinitiator and a drug, followed by crosslinking.
Experimental Protocols
This protocol describes the fabrication of high-aspect-ratio microneedles using photopolymerization of TEGDA.[2]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, molecular weight: 250, 575, or 700 g/mol )
-
Photoinitiator (PI), such as 2-hydroxy-2-methylpropiophenone (Darocur 1173), 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), or 2,2-dimethoxy-2-phenyl acetophenone (Irgacure 651)
-
Polydimethylsiloxane (PDMS)
-
Polyethylene terephthalate (PET) film
-
Ethanol
Procedure:
-
Prepare the prepolymer solution by mixing PEGDA with 5 wt% of the chosen photoinitiator.
-
Fill a PDMS chamber with the prepolymer solution and cover it with a thin PET film.
-
Expose the prepolymer within the PDMS chamber to UV light through a photomask to initiate photopolymerization and solidify the material.
-
After polymerization, detach the PDMS chamber from the PET film, which now has the microneedles bonded to it.
-
Wash the fabricated microneedle array with ethanol to remove any uncured prepolymer.
This protocol outlines the synthesis of TEGDA-based hydrogels via free radical polymerization for potential use in drug delivery.[3]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) macromers
-
Redox initiators (e.g., ferrous gluconate/t-butyl hydroperoxide) or photochemical initiators (e.g., α,α-dimethoxy-α-phenylacetophenone - Irgacure 651®)
-
(Optional) Co-monomer such as N-vinyl-2-pyrrolidone (NVP)
Procedure:
-
Synthesize poly(ethylene glycol)-co-poly(lactide) diacrylate macromers with desired PEG molecular weights and lactate content.
-
Dissolve the macromers in a suitable buffer or solvent.
-
For redox-initiated polymerization: Add the ferrous gluconate and t-butyl hydroperoxide solutions to the macromer solution to initiate polymerization.
-
For photochemical polymerization: Add the photoinitiator (e.g., Irgacure 651®) and, if necessary, the co-monomer (NVP) to the macromer solution. Expose the solution to UV light to initiate polymerization.
-
Allow the polymerization to proceed to form the hydrogel.
-
The extent of polymerization can be monitored by measuring the compressive modulus of the resulting hydrogel.
Applications in Research and Drug Development
TEGDA is a highly versatile monomer with numerous applications in biomedical research and drug development due to its biocompatibility and tunable properties.
Drug Delivery Systems
Photocrosslinked TEGDA hydrogels are extensively investigated for controlled drug release.[4] The crosslink density of the hydrogel network, which can be controlled by the molecular weight of the TEGDA and the polymerization conditions, governs the release rate of encapsulated drugs.[4] These systems have shown promise for the sustained delivery of both small molecules and larger therapeutic proteins.[4][5]
Tissue Engineering
In tissue engineering, TEGDA-based hydrogels serve as scaffolds that can mimic the extracellular matrix.[6] Their properties can be tailored to support cell adhesion, proliferation, and differentiation.[6] The ability to create micropatterned surfaces on TEGDA hydrogels allows for the spatial control of cell growth and tissue formation.[7]
Solid-Phase Peptide Synthesis
TEGDA has been used as a crosslinking agent to create polystyrene-based resins for solid-phase peptide synthesis.[8] These resins exhibit excellent swelling properties in a variety of solvents, facilitating the efficient synthesis of peptides.[8]
Experimental Workflow for Micropatterning
The following diagram illustrates a typical workflow for creating micropatterned TEGDA hydrogels for applications such as guided cell growth.
References
- 1. TEGDA monomer - Triethylene Glycol Diacrylate for Coatings & Inks [sinocurechem.com]
- 2. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Photopolymerized Microparticles Based on PEGDA Using Microfluidic Devices. Part 1. Initial Gelation Time and Mechanical Properties of the Material | MDPI [mdpi.com]
- 6. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. ias.ac.in [ias.ac.in]
